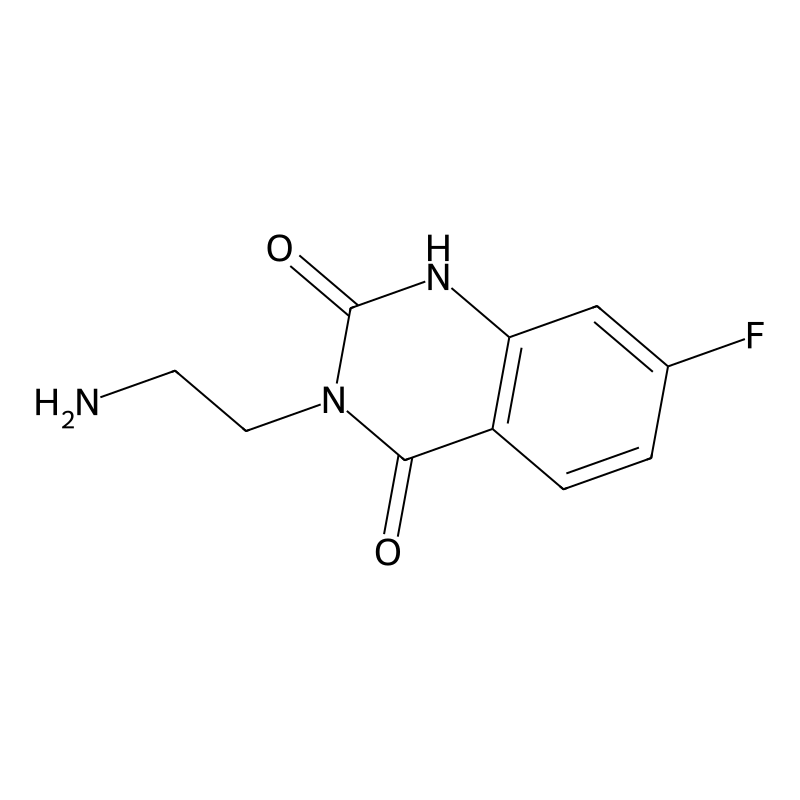3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Databases
Searches of scientific databases like PubChem [] and SciFinder [] do not yield any published research directly referencing this specific compound.
Limited Commercial Availability
The compound can be found on some commercial vendor sites [], but these sites typically do not provide detailed information on the compound's use in research.
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by a fused bicyclic structure. This compound features a fluorine atom at the 7-position and an aminoethyl side chain at the 3-position of the quinazoline ring. The molecular formula for this compound is , with a molecular weight of approximately 195.17 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity and lipophilicity, which are critical for drug development.
The chemical reactivity of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is influenced by its functional groups. Key reactions include:
- N-Alkylation: The amino group can undergo alkylation reactions to form various derivatives.
- Condensation Reactions: The diketone structure allows for condensation with aldehydes or other nucleophiles to create more complex structures.
- Cyclization Reactions: Under specific conditions, this compound can participate in cyclization reactions to form heterocycles, thus expanding its chemical diversity.
Quinazoline derivatives, including 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione, exhibit a range of biological activities. Notably, they have been studied for their potential as antibacterial agents due to their ability to interact with bacterial topoisomerases, which are essential for DNA replication and transcription. The quinazoline-2,4-dione scaffold has shown promise in inhibiting type II topoisomerases, making it a candidate for developing new antibiotics .
The synthesis of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione typically involves several steps:
- Starting Material Preparation: The synthesis often begins with commercially available anthranilic acid or similar precursors.
- Formation of Quinazoline Dione: The core quinazoline structure can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
- Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
- Aminoethyl Side Chain Addition: The final step involves attaching the aminoethyl group via nucleophilic substitution or other coupling methods.
These methods allow for the efficient production of the target compound with potential modifications for increased activity or selectivity .
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione has potential applications in various fields:
- Pharmaceutical Development: As a lead compound in antibiotic research due to its interaction with bacterial enzymes.
- Biochemical Research: Used as a tool in studies involving DNA replication and repair mechanisms.
- Material Science: Potentially utilized in developing new materials with unique properties due to its chemical structure.
Interaction studies have shown that compounds like 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione can form stable complexes with topoisomerases and DNA. These interactions typically involve hydrogen bonding and hydrophobic interactions that stabilize the drug-enzyme-DNA complex. Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological properties of these compounds .
Several compounds share structural similarities with 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 7-Fluoroquinazoline-2,4(1H,3H)-dione | 76088-98-7 | 0.95 | Lacks aminoethyl group; simpler structure |
| 7-Aminoquinazoline-2,4(1H,3H)-dione | 59674-85-0 | 0.85 | Contains an amino group instead of an aminoethyl group |
| 8-Fluoroquinazoline-2,4(1H,3H)-dione | 959236-96-5 | 0.95 | Fluorine at position 8 instead of position 7 |
| 6-Methylquinazoline-2,4(1H,3H)-dione | 62484-16-6 | 0.88 | Methyl substitution at position 6 |
| 1-Methylquinazoline-2,4(1H,3H)-dione | 604-50-2 | 0.80 | Methyl substitution at position 1 |
The unique combination of the aminoethyl side chain and fluorine substitution at position seven distinguishes this compound from others in its class.








